molecular formula C13H14BrNO B11999102 3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile CAS No. 39114-59-5

3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile

Cat. No.: B11999102
CAS No.: 39114-59-5
M. Wt: 280.16 g/mol
InChI Key: IKAZBMPVSDZVEK-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile is an organic compound with the molecular formula C13H14BrNO It is a brominated derivative of benzonitrile, featuring a cyclohexyl group and a hydroxyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile typically involves the bromination of 5-cyclohexyl-2-hydroxybenzonitrile. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under mild conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of 3-substituted-5-cyclohexyl-2-hydroxybenzonitrile derivatives.

    Oxidation: Formation of 3-bromo-5-cyclohexyl-2-hydroxybenzaldehyde.

    Reduction: Formation of 3-bromo-5-cyclohexyl-2-hydroxybenzylamine.

Scientific Research Applications

3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The nitrile group can also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile
  • 3-Fluoro-5-cyclohexyl-2-hydroxybenzonitrile
  • 3-Iodo-5-cyclohexyl-2-hydroxybenzonitrile

Uniqueness

3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior, making it a valuable tool in various research applications.

Properties

CAS No.

39114-59-5

Molecular Formula

C13H14BrNO

Molecular Weight

280.16 g/mol

IUPAC Name

3-bromo-5-cyclohexyl-2-hydroxybenzonitrile

InChI

InChI=1S/C13H14BrNO/c14-12-7-10(6-11(8-15)13(12)16)9-4-2-1-3-5-9/h6-7,9,16H,1-5H2

InChI Key

IKAZBMPVSDZVEK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)Br)O)C#N

Origin of Product

United States

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